molecular formula C13H21NO B13304015 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol

3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol

Cat. No.: B13304015
M. Wt: 207.31 g/mol
InChI Key: VCCAEKCOPHCCER-UHFFFAOYSA-N
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Description

3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is a secondary amine derivative of propan-1-ol, characterized by a 2-methyl-1-phenylpropyl substituent attached to the amino group. Its molecular formula is C₁₃H₂₁NO (molecular weight: 207.31 g/mol). The compound’s phenylalkylamino moiety likely influences its lipophilicity, bioavailability, and receptor-binding specificity compared to simpler amino alcohols .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[(2-methyl-1-phenylpropyl)amino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-11(2)13(14-9-6-10-15)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3

InChI Key

VCCAEKCOPHCCER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the phenyl and methyl groups enhances its binding affinity to target sites, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol and related amino alcohol derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Activity/Application Reference
This compound C₁₃H₂₁NO 207.31 2-Methyl-1-phenylpropyl, amino Hypothetical: Dopamine receptor modulation
(S)-3-[(3-Aminopropyl)amino]propan-1-ol C₆H₁₅N₂O 131.20 3-Aminopropyl D2 receptor agonist (20-fold lower potency vs. aripiprazole in AA release)
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 Dimethyl, 3-tolyl Fragrance ingredient (IFRA-regulated safety limits)
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₁ClN₃O₃ 245.66 Chloro-nitropyridine, methyl Synthetic intermediate (71% yield via DMSO/DIEA protocol)
(1R)-3-Amino-1-{3-[(2-propylpentyl)oxy]phenyl}propan-1-ol C₁₇H₂₉NO₂ 291.42 Propylpentyloxy phenyl Not specified (structural complexity suggests CNS targeting)
3-{[1-(Thiophen-2-yl)propyl]amino}propan-1-ol C₁₀H₁₇NOS 199.31 Thiophene, propyl Unknown (heterocyclic influence on solubility/metabolism)

Key Research Findings

Receptor Selectivity and Potency The 2-methyl-1-phenylpropyl group in the target compound may confer distinct receptor-binding kinetics compared to simpler analogs. For example, (S)-3-[(3-aminopropyl)amino]propan-1-ol exhibits agonist activity at dopamine D2 receptors but shows 20-fold lower potency in arachidonic acid (AA) release assays compared to aripiprazole, a partial agonist . This suggests that bulkier substituents (e.g., phenylpropyl) might enhance effector-specific modulation.

Synthetic Accessibility Fluorinated γ-amino alcohols (e.g., ) require 11-step syntheses, whereas intermediates like 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol are prepared in fewer steps (71% yield via DMSO/DIEA-mediated coupling) . The target compound’s synthesis efficiency likely depends on the availability of its phenylpropyl precursor.

While the target compound’s safety is undocumented, its phenylalkylamino structure may necessitate similar toxicological evaluations.

Structural Modifications and Physicochemical Properties Heterocyclic substitutions (e.g., thiophene in ) introduce sulfur atoms, which can alter electronic properties and metabolic pathways.

Contradictions and Limitations

  • and highlight divergent applications (CNS modulation vs. fragrance), underscoring how minor structural changes drastically alter functionality.
  • Data gaps exist for the target compound’s exact pharmacological profile, necessitating extrapolation from analogs.

Biological Activity

3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is an organic compound notable for its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological interactions, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H19NO
Molecular Weight : 207.31 g/mol
Structural Features : The compound features a propanol backbone with an amino group and a branched alkyl chain, contributing to its chiral nature. This chirality may significantly influence its biological activity and receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, typically involving the reaction of appropriate amines with propanols under controlled conditions. Common methods include:

  • Refluxing Phenylpropylamine with Propan-1-ol : This method allows for the formation of the desired amino alcohol through nucleophilic substitution.
  • Use of Catalysts : Catalysts can enhance reaction rates and yields, making the process more efficient.

Pharmacological Interactions

Research indicates that this compound interacts with various biological targets, potentially influencing several physiological pathways:

  • Receptor Modulation : Preliminary studies suggest that this compound may act as an agonist or antagonist at certain receptors, including adrenergic and serotonergic receptors. Such interactions could have implications for neurological and cardiovascular health.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like hypertension or depression.

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of structurally similar compounds, providing insights into potential effects:

Compound Activity Observed Reference
1-(Phenylpropyl)amino]propan-2-olNotable receptor interactions; potential therapeutic applications
2-Methyl-1-(phenylpropyl)amino]propan-1-olAntifungal activity against Candida albicans
Cationic amphiphilic drugsInhibition of lysosomal phospholipase A2; implications for phospholipidosis

Potential Applications

Given its biological activity, this compound may have applications in various fields:

  • Pharmaceuticals : Potential development as a therapeutic agent for neurological disorders or cardiovascular diseases.
  • Agriculture : Possible use as a fungicide based on antifungal properties observed in related compounds.
  • Biochemical Research : As a tool for studying receptor interactions and enzyme functions.

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